Malonanilic acid
Overview
Description
Malonanilic acid is a chemical compound with the formula C9H9NO3 . It has a molecular weight of 179.1727 .
Synthesis Analysis
The synthesis of Malonanilic acid involves the amine acylation of aniline to produce maleanilic acid . This is then converted to N-phenylmaleimide, and the N-phenylmaleimide is used as the dienophile in a Diels–Alder reaction with furan .
Molecular Structure Analysis
The molecular structure of Malonanilic acid can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) .
Chemical Reactions Analysis
Malonanilic acid can participate in various chemical reactions. For instance, it can be utilized in a Diels–Alder reaction as an inquiry-based NMR experiment for the undergraduate organic chemistry laboratory .
Physical And Chemical Properties Analysis
The physical and chemical properties of Malonanilic acid include a molecular weight of 179.1727 .
Scientific Research Applications
Biological Production of Malonic Acid
Malonic acid, also known as propanedioic acid, is widely used in various industries such as petrochemical, pharmaceutical, and cosmetic . Traditionally, it is produced from fossil resources via petrochemical processes . However, recent research has focused on designing a novel artificial synthetic pathway for the biological production of malonic acid . This involves converting oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, to malonic semialdehyde and then to malonic acid . This process is sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase .
2. Solubility Measurements in Binary Solvent Mixtures The equilibrium solubilities of malonic acid in 2-propanol and ethyl acetate mono solvents, as well as in (2-propanol + ethyl acetate) binary solvent mixtures, have been determined . This information is crucial in understanding molecular interactions occurring in the dissolution processes . The inverse Kirkwood–Buff integrals method was applied to interpret the dissolution behavior of malonic acid in these solvent mixtures .
Development of Three-Dimensional Scaffolds
Malonic acid has been used to develop three-dimensional scaffolds of chitosan and collagen for biomedical applications . These scaffolds are created through covalent amide/imine linkages .
Safety And Hazards
properties
IUPAC Name |
3-anilino-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJXRHBIVBIMQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292541 | |
Record name | Malonanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-3-oxopropanoic acid | |
CAS RN |
15580-32-2 | |
Record name | 15580-32-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Malonanilic acid has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.
A: Researchers frequently employ techniques like IR, 1H-NMR, and mass spectrometry to characterize malonanilic acid and its derivatives. [] These methods provide valuable information about the compound's functional groups, proton environments, and fragmentation patterns.
A: Malonanilic acid readily condenses with various aromatic aldehydes [, , , , , , , , , ]. This reaction is influenced by substituents on the aldehyde ring, with hydroxy groups, particularly in the ortho position, hindering the reaction. []
A: Yes, malonanilic acid derivatives are important precursors for synthesizing various heterocyclic compounds, including pyrazolones, thiazolidines, azetidines, and quinolin-2-ones. [, , , ]
A: Malonanilic acid ethyl esters react with carbon disulfide in the presence of sodium hydride to form disodium salts. These salts can further react with alkylating agents to yield ketene S,S-acetals or dithioesters. [, ] Reactions with amines or o-amino-thiophenol can lead to the formation of S,N- and N,N-acetals. []
A: While limited research exists on the direct biological activity of malonanilic acid, its derivatives, particularly pyrazolone azo dyes, show promising antimicrobial activity. [] Additionally, copper(II) complexes derived from malonanilic acid hydrazone and thiosemicarbazide hydrochloride demonstrate antioxidant and anticancer properties. []
ANone: Due to their diverse reactivity and biological activities, malonanilic acid and its derivatives hold potential applications in various fields:
- Medicinal Chemistry: As building blocks for synthesizing novel drug candidates with antimicrobial, antioxidant, and anticancer activities. [, ]
- Dyes and Pigments: Malonanilic acid-derived pyrazolone azo dyes exhibit coloring properties applicable to textiles. []
- Organic Synthesis: As versatile intermediates for synthesizing a wide range of heterocyclic compounds. [, , ]
A: While limited data exists on the direct environmental impact of malonanilic acid, research suggests that soil microorganisms can degrade aniline-containing compounds via malonic acid conjugation. [] This finding highlights the potential for biodegradation pathways for specific malonanilic acid derivatives.
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